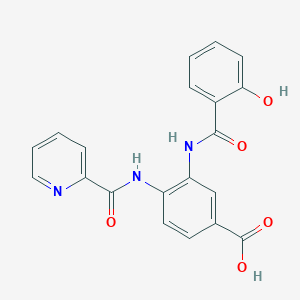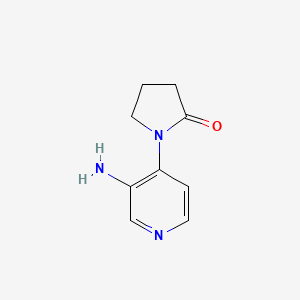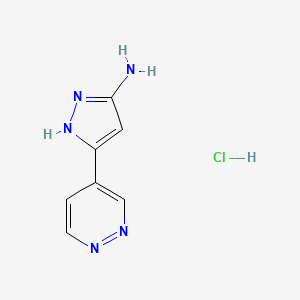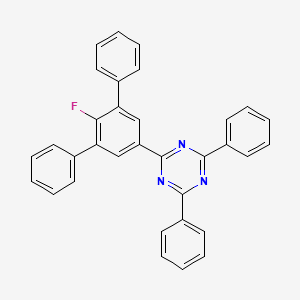
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C10H7ClN4S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with hydrazine derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学研究应用
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 5-Cyanimino-4,5-dihydro-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 4-Methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
Uniqueness
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of the cyanimino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]cyanamide |
InChI |
InChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3 |
InChI 键 |
UETUDULBTZMHBK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)











